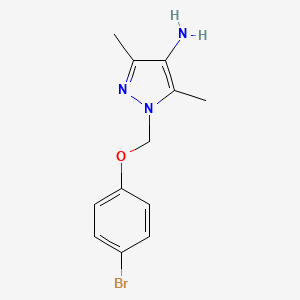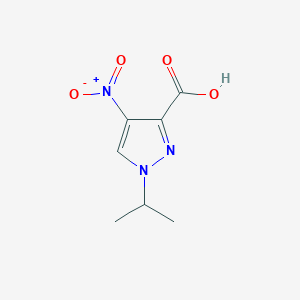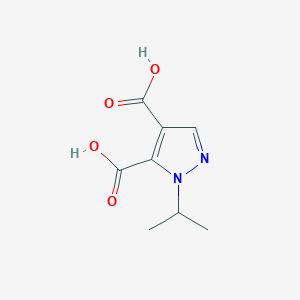![molecular formula C20H22N6O2 B10913473 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913473.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions.
-
Preparation of Pyrazole Intermediate
Starting Materials: 1-ethyl-1H-pyrazole-5-carbaldehyde.
Reaction Conditions: The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding amine.
-
Preparation of Pyridine Intermediate
Starting Materials: 2-furylboronic acid and 2-chloro-3,4-dimethylpyridine.
Reaction Conditions: A Suzuki coupling reaction is performed using a palladium catalyst to form the desired pyridine derivative.
-
Coupling Reaction
Starting Materials: The pyrazole amine and the pyridine derivative.
Reaction Conditions: The two intermediates are coupled using a carboxylation reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple steps with precision.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Amines or alcohols depending on the site of reduction.
Substitution Products: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activity.
N-Substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Exhibits fungicidal activity.
Uniqueness
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-5-26-14(8-9-21-26)12-24(3)20(27)15-11-16(17-7-6-10-28-17)22-19-18(15)13(2)23-25(19)4/h6-11H,5,12H2,1-4H3 |
InChI Key |
BLRVUUZOQOHZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10913391.png)
![3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10913403.png)
![1,3-dimethyl-6-(4-methylphenyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913411.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10913417.png)
![methyl 5-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10913422.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10913426.png)
![3-(4-fluorophenyl)-N-(3-methyl-1,2-oxazol-5-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913431.png)
![N,1-diethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913432.png)
![3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone](/img/structure/B10913437.png)



![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10913454.png)
![6-(furan-2-yl)-1,3-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913462.png)
